molecular formula C16H26N2O6 B3338101 4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;2,3-dihydroxybutanedioic acid CAS No. 84257-38-5

4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;2,3-dihydroxybutanedioic acid

Cat. No.: B3338101
CAS No.: 84257-38-5
M. Wt: 342.39 g/mol
InChI Key: UMJOICUHUUJVPC-PPHPATTJSA-N
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Description

4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;2,3-dihydroxybutanedioic acid is a chemical compound with significant biological activity and potential applications in various fields. This compound is known for its unique structure and properties, which make it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;2,3-dihydroxybutanedioic acid involves several steps. One common method includes the acylation of L-proline with thionyl chloride to obtain L-proline chloride, followed by a reaction with ammonia to produce L-proline amide. This intermediate is then reacted with chloroacetyl chloride to obtain (2S)-N-chloracetyl-2-carbamoyl pyrrole, which undergoes dehydration with phosphorus oxychloride to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;2,3-dihydroxybutanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include ozone for oxidation, dimethyl sulfide or zinc for reductive workup, and various acids and bases for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, ozonolysis of alkenes in the compound can yield carbonyl compounds such as aldehydes and ketones .

Scientific Research Applications

4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;2,3-dihydroxybutanedioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;2,3-dihydroxybutanedioic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline dihydrochloride
  • (4-{(2S)-2-[(tert-butoxycarbonyl)amino]-3-methoxy-3-oxopropyl}phenyl)methaneseleninic acid

Uniqueness

4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;2,3-dihydroxybutanedioic acid is unique due to its specific structure and the presence of both aniline and dihydroxybutanedioic acid moieties. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;2,3-dihydroxybutanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2.C4H6O6/c1-9-7-12(14(3)4)6-5-11(9)8-10(2)13;5-1(3(7)8)2(6)4(9)10/h5-7,10H,8,13H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJOICUHUUJVPC-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C)CC(C)N.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)N(C)C)C[C@H](C)N.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001004542
Record name 2,3-Dihydroxybutanedioic acid--4-(2-aminopropyl)-N,N,3-trimethylaniline (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001004542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84257-38-5
Record name Benzeneethanamine, 4-(dimethylamino)-alpha,2-dimethyl-, (alphaS)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084257385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxybutanedioic acid--4-(2-aminopropyl)-N,N,3-trimethylaniline (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001004542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;2,3-dihydroxybutanedioic acid
Reactant of Route 2
4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;2,3-dihydroxybutanedioic acid
Reactant of Route 3
4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;2,3-dihydroxybutanedioic acid
Reactant of Route 4
4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;2,3-dihydroxybutanedioic acid
Reactant of Route 5
4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;2,3-dihydroxybutanedioic acid
Reactant of Route 6
4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;2,3-dihydroxybutanedioic acid

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